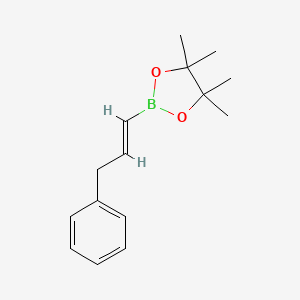

(E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-3-phenylprop-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-10,12H,11H2,1-4H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIABKORCFFPVSM-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571180 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-3-phenylprop-1-en-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177573-86-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-3-phenylprop-1-en-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of pinacol boronic esters with alkenes. One common method is the catalytic protodeboronation of pinacol boronic esters, which can be achieved using a radical approach . This method allows for the formal anti-Markovnikov hydromethylation of alkenes, providing a straightforward route to the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C15H21BO2

- Molecular Weight : 244.14 g/mol

- CAS Number : 177573-86-3

- IUPAC Name : (E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane

The presence of a dioxaborolane ring contributes to its reactivity and stability under certain conditions. The compound can be synthesized through various methods involving boronic acids and alkenes.

Synthesis Techniques

The synthesis of this compound typically involves:

- Matteson Homologation : This method allows for the introduction of the phenylpropene moiety into the dioxaborolane framework .

Late-stage Modifications

This compound can undergo late-stage modifications to create derivatives with enhanced biological activities. For instance:

- Modifications can involve the introduction of various substituents on the phenyl group to improve solubility and bioactivity .

Anticancer Activity

Research has highlighted the potential of compounds containing dioxaborolane structures in anticancer therapies. The modulation of biological pathways through these compounds can lead to significant therapeutic effects .

GABA Receptor Modulation

Studies indicate that derivatives of dioxaborolanes can influence gamma-aminobutyric acid type A receptors (GABAAR), which are crucial in neuropharmacology. This modulation suggests potential applications in treating neurological disorders .

Case Study: Anticancer Agents

A study explored the synthesis of dioxaborolane derivatives that exhibited potent anticancer activity against various cancer cell lines. The research demonstrated that specific modifications to the dioxaborolane core could enhance cytotoxicity and selectivity towards cancer cells .

Case Study: Neuropharmacological Effects

Another investigation focused on the interaction of dioxaborolane derivatives with neurotransmitter receptors. The findings suggested that these compounds could serve as leads for developing new drugs targeting neurological diseases such as epilepsy and anxiety disorders .

Mechanism of Action

The mechanism by which (E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in the formation of complex molecules .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Geometric Isomers: (E) vs. (Z) Configurations

The geometry of the styryl group significantly impacts reactivity and stability:

- (E)-Isomer : Exhibits higher stability in cross-coupling reactions due to reduced steric hindrance between the phenyl group and the dioxaborolane ring. For example, (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) is synthesized selectively under thermal conditions .

- (Z)-Isomer : Less common due to steric clashes, as seen in (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (9a), which requires controlled conditions to avoid isomerization .

Table 1: Comparison of (E) and (Z) Isomers

| Property | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Stability | High | Moderate |

| Reactivity in Coupling | Fast kinetics | Slower due to steric hindrance |

| Synthesis Conditions | Thermal (100°C, neat) | Low-temperature, controlled |

Substituent Variations

Alkynyl vs. Alkenyl Derivatives

- Phenylethynyl Derivatives: Compounds like 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (11) exhibit distinct reactivity in Sonogashira couplings due to the sp-hybridized carbon, offering linear geometry for conjugation .

- Alkenyl Derivatives : The target compound’s styryl group enables planar conjugation, enhancing electronic communication in fluorescence probes (e.g., STBPin in H₂O₂ detection) .

Table 2: Alkynyl vs. Alkenyl Boronates

| Property | Alkenyl (Target Compound) | Alkynyl (11) |

|---|---|---|

| Hybridization | sp² | sp |

| Conjugation Efficiency | High (planar) | Moderate (linear) |

| Applications | Cross-coupling, fluorescence | Sonogashira coupling |

Alkyl-Substituted Analogues

- 2-Phenylpropyl Derivative : 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane forms an 80:20 mixture of benzylic vs. aromatic boronate esters, indicating steric and electronic preferences in synthesis .

- Long-Chain Alkenyl Derivatives : e.g., trans-1-octenylboronic acid pinacol ester (C14H27BO2) shows reduced reactivity in cross-coupling due to increased hydrophobicity and steric bulk .

Electronic Effects of Substituents

- Electron-Withdrawing Groups (EWGs) : Derivatives like 4,4,5,5-tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (15) enhance electrophilicity, accelerating reactions with nucleophiles but reducing stability under basic conditions .

- Electron-Donating Groups (EDGs) : Methoxy-substituted analogues (e.g., MSTBPin) improve fluorescence quantum yield by stabilizing excited states .

Biological Activity

(E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 177573-86-3) is a boronic ester with significant implications in organic synthesis and potential biological activity. This compound features a unique dioxaborolane structure characterized by a tetra-substituted boron atom and a phenylpropene moiety. Its molecular formula is C15H21BO2, with a molecular weight of approximately 244.14 g/mol. This article explores its biological activity, synthetic utility, and relevant research findings.

The compound is typically synthesized through the reaction of pinacol boronic esters with alkenes. Common methods include catalytic protodeboronation and other organic transformations that enhance its stability and reactivity. The compound appears as a colorless liquid or oil and is noted for its high purity levels, often exceeding 98% in commercial preparations .

Table 1: Comparison of Related Boronic Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H21BO2 | Tetra-substituted boron with phenylpropene |

| Phenylboronic Acid Pinacol Ester | C12H17BO | Lacks the extended phenylpropene chain |

| 4-Methylphenylboronic Acid | C8H11BO2 | Simpler structure without dioxaborolane framework |

| 2-Methyl-4-(4-methoxyphenyl)boronic Acid | C11H15BO3 | Contains methoxy substituent affecting reactivity |

Biological Activity

Research on the biological activity of this compound is limited but suggests potential interactions with various biological targets due to its structural features:

- Interaction with Receptors : The compound's ability to interact with various receptors could position it as a candidate for further pharmacological studies. Its boron atom may facilitate interactions with nucleophiles in biological systems.

- Synthetic Utility in Drug Development : The unique dioxaborolane structure allows for the construction of complex molecular architectures that are valuable in medicinal chemistry . Boronic acids and their derivatives have been explored for their roles in drug design due to their ability to form reversible covalent bonds with biomolecules.

Study on GABA Receptor Modulation

In a study examining the modulation of GABA receptors by various compounds including boronic esters and their analogues, it was found that modifications at specific sites could enhance receptor activity significantly. Although this compound was not directly tested in this study, the findings underscore the importance of structural modifications in enhancing biological activity .

Synthetic Applications

The compound has shown promise in synthetic organic chemistry as a versatile building block for creating complex molecules. Its participation in various reactions such as oxidation and substitution makes it valuable for drug synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound is typically synthesized via hydroboration or Suzuki-Miyaura coupling. For example, hydroboration of terminal alkynes with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under transition-metal-free conditions yields the (E)-isomer selectively. Key parameters include temperature (ambient to 100°C), solvent (THF or benzene), and stoichiometric control of the boron reagent . Stereoselectivity arises from steric hindrance in the transition state, favoring the trans (E) configuration .

Q. How is this compound characterized using spectroscopic techniques, and what are the critical NMR spectral markers?

- Methodology :

- ¹H NMR : The vinyl proton (CH=CH₂) appears as a doublet at δ ~6.79 ppm (J = 17.8 Hz), with the allylic CH₂ group at δ ~3.50 ppm. Aromatic protons from the phenyl group resonate between δ 7.21–7.31 ppm .

- ¹³C NMR : The boron-bound carbon (C-B) is observed at δ ~83.13 ppm, while the quaternary carbons of the dioxaborolane ring appear at δ ~24.80 ppm .

- HR-MS : The molecular ion [M+H]⁺ is detected at m/z 245.1715 (calculated 245.1707) .

Q. What are the primary applications of this boronate ester in organic synthesis?

- Methodology : It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryls or styrenyl derivatives. The boronate group reacts with aryl/vinyl halides in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) under inert conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound in cross-coupling reactions under varying conditions?

- Methodology : Contradictions often stem from oxygen sensitivity, solvent purity, or catalyst loading. For example:

- Base selection : Anhydrous K₂CO₃ provides higher yields (~90%) compared to NaOt-Bu due to better solubility in polar aprotic solvents .

- Catalyst stability : PdCl₂(dppf) enhances stability in THF vs. DMF, reducing side reactions .

- Data reconciliation : Use internal standards (e.g., mesitylene) for quantitative NMR to validate yields .

Q. What strategies optimize the stability of this boronate ester during long-term storage or under reactive conditions?

- Methodology :

- Storage : Store at –20°C under argon to prevent hydrolysis. Avoid moisture and acidic environments, which cleave the B–O bond .

- Inert handling : Use Schlenk lines or gloveboxes for air-sensitive reactions. Pre-dry solvents over molecular sieves .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in radical-polar crossover reactions?

- Methodology : Electron-withdrawing groups (e.g., –CF₃) increase the electrophilicity of the boron center, accelerating radical addition. For example, fluorinated analogs (e.g., 4-(trifluoromethoxy)phenyl derivatives) show faster reaction kinetics in radical-initiated cyclizations . Contrastingly, electron-donating groups (e.g., –OCH₃) slow reactivity but improve regioselectivity .

Critical Considerations for Experimental Design

- Stereochemical purity : Confirm (E)-configuration via NOESY or coupling constants (J = 17.8 Hz for trans vinyl protons) .

- Byproduct analysis : Monitor for deboronation products (e.g., styrene) via GC-MS or TLC .

- Scalability : Hydroboration protocols are scalable (>75% yield) with minimal purification required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.